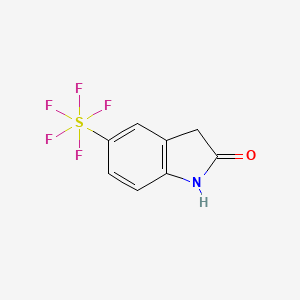

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

Übersicht

Beschreibung

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a compound that contains the pentafluorosulfanyl (SF5) group . This group is known for its high electronegativity, chemical and thermal stability, and low surface energy . These unique properties make SF5-containing compounds valuable building blocks in various scientific fields .

Molecular Structure Analysis

The SF5 group has a unique octahedral geometry, which allows for more selective interactions of SF5-containing molecules with biological receptors . The high lipophilicity of SF5, expressed by the Hansch parameter (π = 1.23), is greater than the ones of CF3 (0.88) or OCF3 (1.04) groups and may confer an enhanced cell membrane permeating ability .Chemical Reactions Analysis

The SF5 group can impart peculiar and tremendously beneficial characteristics on molecules once introduced onto them . The recent synthetic approaches via S−F, and C−SF5 bond formation as well as the use of SF5-containing building blocks embody a “stairway-to-heaven” loophole in the synthesis of otherwise-inaccessible chemical scaffolds .Physical And Chemical Properties Analysis

The SF5 group displays high electronegativity, chemical and thermal stability, and low surface energy . It also has a volume of 55.4 Å3, between the t-Bu (76.9 Å3) and CF3 (34.6 Å3) groups . The high lipophilicity of SF5 is greater than the ones of CF3 or OCF3 groups and may confer an enhanced cell membrane permeating ability .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The pentafluorosulfanyl group in this compound offers enhanced characteristics like increased lipophilicity and hydrolytic stability, which are beneficial in drug design. Its incorporation into pharmaceuticals can improve the pharmacokinetic properties of drugs, making them more effective in treatment .

Agriculture

In the agricultural sector, compounds with the pentafluorosulfanyl group have shown promise as crop-protecting agents. Their high insecticidal activity and selectivity make them suitable for developing new insecticides that are more efficient and environmentally friendly .

Material Science

The unique properties of the pentafluorosulfanyl group are leveraged in material science to create advanced materials. These include liquid crystals and other materials where enhanced thermal and chemical stability are required .

Environmental Science

Research into the biotransformation of compounds containing the pentafluorosulfanyl group is crucial for assessing their environmental impact. Understanding how these compounds interact with ecosystems helps in developing safer and more sustainable chemicals .

Analytical Chemistry

In analytical chemistry, the pentafluorosulfanyl group’s distinct properties can be utilized for more precise measurements and analyses. Compounds with this group can serve as standards or reagents in complex analytical procedures .

Biochemistry

The compound’s potential in biochemistry lies in its ability to form derivatives that can be used as biochemical probes or in the study of biological systems. Its stability and reactivity make it a valuable tool for biochemical research .

Pharmacology

In pharmacology, the pentafluorosulfanyl group is being explored for its potential to enhance the efficacy of drugs. Its ability to improve the lipophilicity and stability of compounds can lead to better drug formulations .

Industrial Applications

The compound’s robustness and stability under various conditions make it suitable for industrial applications. It can be used in the synthesis of materials that require high durability and resistance to harsh environments .

Zukünftige Richtungen

The SF5 group is an emerging tool in various areas of chemistry, including materials science and medicinal chemistry . Despite its unique properties, the application of SF5-containing compounds remains modest due to the challenges associated with its synthetic accessibility . Therefore, future research could focus on developing more efficient and accessible synthetic methodologies for SF5-containing compounds.

Eigenschaften

IUPAC Name |

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-1-2-7-5(3-6)4-8(15)14-7/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJFKEQDICBPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(F)(F)(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)